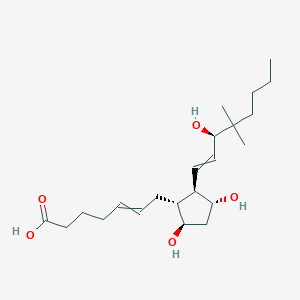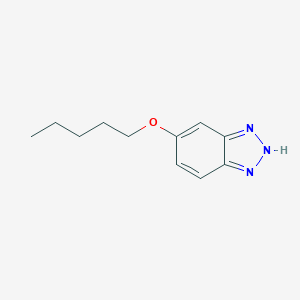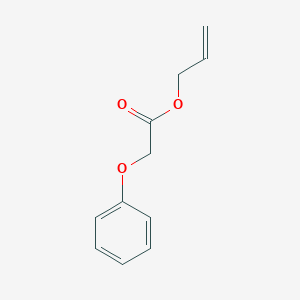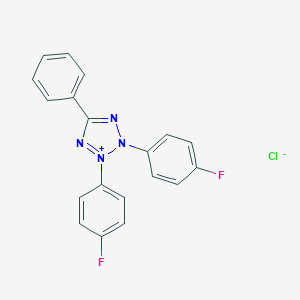
16,16-二甲基前列腺素 F2α
描述
16,16-Dimethylprostaglandin F2alpha is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only. The molecular formula is C22H38O5 and the molecular weight is 382.5 g/mol .
Synthesis Analysis
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported .Molecular Structure Analysis
The molecular formula of 16,16-Dimethylprostaglandin F2alpha is C22H38O5 . The average mass is 362.503 Da and the monoisotopic mass is 362.245697 Da .Chemical Reactions Analysis
16,16-Dimethylprostaglandin F2alpha is a metabolically stable analog of PGF2α .Physical And Chemical Properties Analysis
The molecular weight of 16,16-Dimethylprostaglandin F2alpha is 382.5 g/mol . The density is 1.1±0.1 g/cm3 and the boiling point is 542.5±50.0 °C at 760 mmHg .科学研究应用
Bronchoconstriction and Asthma Research
- Application : 16,16-Dimethylprostaglandin F2α has been studied as a bronchoconstrictor, aiding in understanding airway responsiveness and potential therapeutic targets for asthma management .
Corpus Luteum Function and Reproductive Health
- Application : By binding to the FP receptor on ovine luteal cells, 16,16-Dimethylprostaglandin F2α provides insights into the regulation of luteal function and reproductive processes .
Vascular Effects and Cardiovascular Research
- Application : Researchers have investigated the effects of 16,16-Dimethylprostaglandin F2α on vascular smooth muscle cells, platelets, and endothelial function, contributing to cardiovascular studies .
Inflammation and Immune Response
- Application : 16,16-Dimethylprostaglandin F2α has been used to explore immune cell activation, cytokine production, and inflammatory pathways .
Gastrointestinal Tract Research
- Application : Scientists have investigated the role of 16,16-Dimethylprostaglandin F2α in gastrointestinal physiology, including its effects on gastric mucosa and motility .
Neuroprotection and Brain Injury
作用机制
Target of Action
16,16-Dimethylprostaglandin F2alpha, also known as 16,16-dimethyl PGF2alpha, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .
Mode of Action
16,16-Dimethylprostaglandin F2alpha is a metabolically stable analog of PGF2α . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2α . This interaction triggers a series of cellular responses.
Biochemical Pathways
The binding of 16,16-Dimethylprostaglandin F2alpha to the FP receptor affects several biochemical pathways. Prostaglandins, including PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf2α , which suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to PGF2α.
Result of Action
The action of 16,16-Dimethylprostaglandin F2alpha leads to various molecular and cellular effects. For instance, in the context of female reproductive function, it stimulates luteolytic activity and the release of oxytocin . This facilitates the degradation of the corpus luteum .
Action Environment
The action, efficacy, and stability of 16,16-Dimethylprostaglandin F2alpha can be influenced by various environmental factors. For example, the action of PGF2α is dependent on the number of receptors on the corpus luteum membrane . .
安全和危害
未来方向
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-Dimethylprostaglandin F2alpha | |
CAS RN |
39746-23-1 | |
| Record name | 16,16-Dimethylprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















